3,4-Bis(2-methoxyethoxy)benzaldehyde

Description

BenchChem offers high-quality 3,4-Bis(2-methoxyethoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Bis(2-methoxyethoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

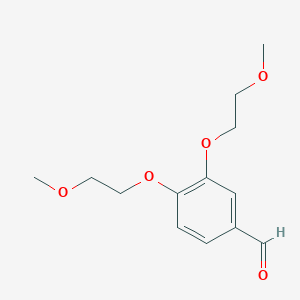

Structure

3D Structure

Propriétés

IUPAC Name |

3,4-bis(2-methoxyethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O5/c1-15-5-7-17-12-4-3-11(10-14)9-13(12)18-8-6-16-2/h3-4,9-10H,5-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEGMQBVLGNIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C=O)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20581644 | |

| Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80407-64-3 | |

| Record name | 3,4-Bis(2-methoxyethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20581644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3,4-Bis(2-methoxyethoxy)benzaldehyde (CAS No. 80407-64-3)

This guide provides a comprehensive technical overview of 3,4-Bis(2-methoxyethoxy)benzaldehyde, a key intermediate in pharmaceutical synthesis. Intended for researchers, chemists, and professionals in drug development, this document details its chemical identity, physicochemical properties, a robust synthesis protocol, and its significant application as a precursor to the kinase inhibitor Erlotinib.

Introduction and Chemical Identity

3,4-Bis(2-methoxyethoxy)benzaldehyde is an aromatic aldehyde characterized by a benzaldehyde core functionalized with two 2-methoxyethoxy groups at the 3 and 4 positions. These ether linkages enhance the molecule's solubility and modulate its reactivity, making it a versatile building block in organic synthesis. Its primary role of interest to the pharmaceutical industry is as a critical intermediate in the multi-step synthesis of Erlotinib, a potent epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.

The correct identification of this compound is crucial for its application. Based on its structure, the definitive Chemical Abstracts Service (CAS) number is 80407-64-3 .[1][2][3]

Physicochemical and Computed Properties

A thorough understanding of the compound's properties is essential for its handling, reaction optimization, and safety. The table below summarizes key physicochemical data.

| Property | Value | Source |

| CAS Number | 80407-64-3 | [1][2] |

| Molecular Formula | C₁₃H₁₈O₅ | [1][2][4] |

| Molecular Weight | 254.28 g/mol | [1][4] |

| IUPAC Name | 3,4-bis(2-methoxyethoxy)benzaldehyde | [2] |

| Boiling Point (Predicted) | 380.1 ± 42.0 °C | [5] |

| Density (Predicted) | 1.115 ± 0.06 g/cm³ | [5] |

| Solubility | Soluble in Dichloromethane (DCM) and Dimethylformamide (DMF) | [5] |

| Storage | 2-8°C under inert gas (Nitrogen or Argon) | [1][5] |

| Topological Polar Surface Area (TPSA) | 53.99 Ų | [1] |

| LogP | 1.5495 | [1] |

| Rotatable Bonds | 9 | [1] |

| Hydrogen Bond Acceptors | 5 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and efficient route for synthesizing 3,4-Bis(2-methoxyethoxy)benzaldehyde is via the Williamson ether synthesis. This method involves the alkylation of the hydroxyl groups of a catechol precursor, 3,4-dihydroxybenzaldehyde (protocatechuic aldehyde), with an appropriate alkyl halide.[6][7] The presence of a phase-transfer catalyst can be instrumental in achieving high yields by facilitating the reaction between the aqueous and organic phases.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of 3,4-Bis(2-methoxyethoxy)benzaldehyde.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures and aims for a high yield of the target compound.[5][7]

-

Preparation: In a suitable reaction vessel, dissolve 121 g (1 equivalent) of 3,4-dihydroxybenzaldehyde in 1200 ml of dimethylformamide (DMF). Stir until a clear solution is formed.[5]

-

Addition of Reagents: To the solution, add 944 g (8 equivalents) of anhydrous potassium carbonate, 323 g (4 equivalents) of 2-chloroethyl methyl ether, and 23.6 g of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.[5]

-

Reaction Conditions: Purge the reaction system with nitrogen three times. Heat the mixture to 105-110°C under a nitrogen atmosphere and maintain for 13-14 hours.[5]

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Rinse the filter cake with dichloromethane (DCM) until the filtrate is colorless.[5]

-

Extraction and Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in DCM and wash sequentially with a 3N potassium hydroxide solution, water, and brine. Dry the organic phase over anhydrous sodium sulfate.[5]

-

Isolation: Concentrate the dried organic phase under reduced pressure at 45°C to yield the final product as an oil. This procedure has been reported to achieve a yield of 96.4%.[5]

Self-Validating System Note: The use of a phase-transfer catalyst like TBAB is critical for overcoming the immiscibility of the reagents and driving the reaction to completion, as evidenced by the high reported yield. The alkaline wash in the work-up step ensures the removal of any unreacted 3,4-dihydroxybenzaldehyde.

Application in Drug Development: Synthesis of Erlotinib

3,4-Bis(2-methoxyethoxy)benzaldehyde is a cornerstone in the synthesis of Erlotinib, a tyrosine kinase inhibitor. The benzaldehyde serves as the starting material for constructing the 6,7-bis(2-methoxyethoxy) quinazoline core of the final drug molecule.

The synthetic pathway involves the conversion of the aldehyde group to a nitrile, followed by nitration, reduction of the nitro group to an amine, and subsequent cyclization to form the quinazoline ring system.[7]

Caption: Role as a precursor in Erlotinib synthesis.

This multi-step conversion highlights the importance of the starting material's purity and the efficiency of its synthesis, as any impurities can carry through and complicate the subsequent steps, ultimately impacting the yield and purity of the final active pharmaceutical ingredient (API).

Safety and Handling

As with any chemical reagent, proper safety precautions are paramount. The following hazard information is based on available safety data sheets.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P271: Use only outdoors or in a well-ventilated area.

-

P280: Wear protective gloves/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

P405: Store locked up.[1]

-

P501: Dispose of contents/container to an approved waste disposal plant.[1]

-

Researchers and scientists should always consult the latest Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work should be conducted in a well-ventilated fume hood.

Conclusion

3,4-Bis(2-methoxyethoxy)benzaldehyde (CAS No. 80407-64-3) is a valuable and versatile intermediate in organic and medicinal chemistry. Its synthesis via Williamson etherification is a well-established and high-yielding process. The primary significance of this compound lies in its role as a key building block for the anti-cancer drug Erlotinib, underscoring the importance of robust and scalable synthetic routes for such precursors in the pharmaceutical industry. Adherence to strict safety protocols is essential when handling this compound.

References

-

PubChem. (n.d.). Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2020). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. Retrieved from [Link]

- Google Patents. (n.d.). WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride.

-

OICC Press. (2024). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]

-

Chemsrc. (n.d.). CAS#:73033-12-2 | 3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde. Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3,4-Bis(2-methoxyethoxy)benzaldehyde | LGC Standards [lgcstandards.com]

- 3. echemi.com [echemi.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 3,4-bis(2-Methoxyethoxy)benzaldehyde | 80407-64-3 [chemicalbook.com]

- 6. Buy Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]- (EVT-14583937) | 73033-13-3 [evitachem.com]

- 7. WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3,4-Bis(2-methoxyethoxy)benzaldehyde: Physicochemical Properties and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Bis(2-methoxyethoxy)benzaldehyde is a substituted aromatic aldehyde of significant interest in the field of medicinal chemistry and organic synthesis. Its molecular architecture, featuring a central benzaldehyde core flanked by two methoxyethoxy chains, imparts unique solubility and reactivity characteristics. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthetic protocol, and insights into its critical role as a key intermediate in the synthesis of targeted cancer therapeutics, most notably Erlotinib.

Chemical Identity and Molecular Structure

IUPAC Name: 3,4-bis(2-methoxyethoxy)benzaldehyde CAS Number: 80407-64-3[1] Molecular Formula: C₁₃H₁₈O₅[1] Molecular Weight: 254.28 g/mol [1] SMILES: COCCOC1=C(C=C(C=C1)C=O)OCCOC[1]

The structure of 3,4-Bis(2-methoxyethoxy)benzaldehyde is characterized by a benzene ring substituted with an aldehyde group (-CHO) at position 1, and two 2-methoxyethoxy groups (-OCH₂CH₂OCH₃) at positions 3 and 4. The presence of the ether chains significantly influences the molecule's polarity and solubility profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 3,4-Bis(2-methoxyethoxy)benzaldehyde is essential for its application in synthesis and drug development. While experimental data for some properties are not widely reported in publicly available literature, a combination of predicted and known data provides valuable insights.

| Property | Value/Information | Source |

| Molecular Weight | 254.28 g/mol | [1] |

| Appearance | Oily product (as per synthesis description) | [2] |

| Boiling Point | 380.1±42.0 °C (Predicted) | [2] |

| Density | 1.115±0.06 g/cm³ (Predicted) | [2] |

| Solubility | While specific quantitative data is scarce, the presence of ether chains suggests solubility in a range of organic solvents. It is used in solvents like Dimethylformamide (DMF) and Dichloromethane (DCM) during its synthesis.[2] | N/A |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C.[1][2] | N/A |

Computational Data:

| Parameter | Value |

| Topological Polar Surface Area (TPSA) | 53.99 Ų |

| LogP | 1.5495 |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 9 |

Synthesis of 3,4-Bis(2-methoxyethoxy)benzaldehyde

The synthesis of 3,4-Bis(2-methoxyethoxy)benzaldehyde is typically achieved through the Williamson ether synthesis, starting from 3,4-dihydroxybenzaldehyde. The following protocol is a robust and high-yielding procedure.

Reaction Scheme

Caption: Synthetic scheme for 3,4-Bis(2-methoxyethoxy)benzaldehyde.

Experimental Protocol

Materials:

-

3,4-Dihydroxybenzaldehyde

-

2-Chloroethyl methyl ether

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Tetrabutylammonium Bromide (TBAB)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

3N Potassium Hydroxide (KOH) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure: [2]

-

Reaction Setup: In a suitable reaction vessel, dissolve 1 equivalent of 3,4-dihydroxybenzaldehyde in DMF with stirring until a clear solution is formed.

-

Addition of Reagents: To the solution, add 4 equivalents of 2-chloroethyl methyl ether, 8 equivalents of anhydrous potassium carbonate, and a catalytic amount of tetrabutylammonium bromide.

-

Inert Atmosphere: Purge the reaction system with nitrogen three times to establish an inert atmosphere.

-

Heating: Heat the reaction mixture to 105-110°C under a nitrogen blanket and maintain this temperature for 13-14 hours.

-

Work-up:

-

After the reaction is complete, cool the mixture and filter to remove inorganic salts.

-

Rinse the filter cake with dichloromethane (DCM) until the filtrate is colorless.

-

Combine the filtrates and concentrate under reduced pressure to remove the solvent.

-

Dissolve the residue in DCM and wash sequentially with 3N potassium hydroxide solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure at 45°C to yield 3,4-bis(2-methoxyethoxy)benzaldehyde as an oily product. This procedure has been reported to yield the product in high purity (96.4%).[2]

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton (-CHO): A singlet around δ 9.8 ppm.

-

Aromatic Protons: Three protons on the benzene ring, appearing as multiplets or distinct signals in the region of δ 7.0-7.5 ppm.

-

Methoxyethoxy Protons (-OCH₂CH₂OCH₃): Methylene protons adjacent to the aromatic ring oxygens are expected around δ 4.2 ppm (triplet). Methylene protons adjacent to the methoxy group should appear around δ 3.8 ppm (triplet).

-

Methoxy Protons (-OCH₃): A singlet at approximately δ 3.4 ppm.

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-CHO): A signal in the downfield region, around δ 191 ppm.

-

Aromatic Carbons: Signals in the range of δ 110-155 ppm. The carbons attached to the oxygen atoms will be shifted further downfield.

-

Methoxyethoxy Carbons (-OCH₂CH₂OCH₃): Methylene carbons are expected in the region of δ 68-72 ppm.

-

Methoxy Carbon (-OCH₃): A signal around δ 59 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-O-C Stretch (Ether): Strong, broad absorptions in the 1050-1250 cm⁻¹ region.

-

Aromatic C-H Bending: Bands in the fingerprint region (below 900 cm⁻¹) indicative of the substitution pattern.

Applications in Drug Development: The Synthesis of Erlotinib

A primary and highly significant application of 3,4-Bis(2-methoxyethoxy)benzaldehyde is its use as a key starting material in the synthesis of Erlotinib , a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Erlotinib is an important therapeutic agent for the treatment of non-small cell lung cancer and pancreatic cancer.

The synthesis of the quinazoline core of Erlotinib relies on the functional groups provided by 3,4-Bis(2-methoxyethoxy)benzaldehyde. The aldehyde group is a versatile handle for further chemical transformations, while the methoxyethoxy side chains are crucial for the final drug's solubility and pharmacokinetic properties.

Synthetic Pathway from 3,4-Bis(2-methoxyethoxy)benzaldehyde to the Quinazoline Core of Erlotinib

Sources

3,4-Bis(2-methoxyethoxy)benzaldehyde molecular structure

An In-Depth Technical Guide to the Molecular Structure and Application of 3,4-Bis(2-methoxyethoxy)benzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive analysis of 3,4-bis(2-methoxyethoxy)benzaldehyde, a versatile diether-substituted benzaldehyde derivative. We will delve into its core molecular structure, explore the spectroscopic techniques used for its characterization, and discuss its synthesis and significance as a building block in organic chemistry and materials science. This document is intended to serve as a practical resource, blending theoretical principles with actionable, field-proven insights and protocols.

Introduction and Significance

3,4-Bis(2-methoxyethoxy)benzaldehyde, also known as Veratraldehyde bis(2-methoxyethyl) acetal, is an aromatic aldehyde distinguished by the presence of two 2-methoxyethoxy side chains at the C3 and C4 positions of the benzene ring. These ether linkages are not merely passive structural elements; they impart crucial physicochemical properties, most notably increased solubility in a range of organic solvents and the ability to coordinate with metal cations.

The aldehyde functional group serves as a reactive handle for a multitude of organic transformations, including reductive amination, Wittig reactions, and condensation reactions. The strategic placement of the dual ether chains makes this molecule a valuable precursor for the synthesis of more complex molecules, such as crown ethers, functionalized polymers, and pharmaceutical intermediates where modulation of solubility and bioavailability is critical.

Core Molecular Structure and Physicochemical Properties

The foundational structure consists of a benzene ring substituted with an aldehyde group (-CHO) and two methoxyethoxy groups (-OCH₂CH₂OCH₃). The systematic IUPAC name for this compound is 3,4-bis(2-methoxyethoxy)benzaldehyde. Its structural and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 3,4-bis(2-methoxyethoxy)benzaldehyde | Sigma-Aldrich |

| CAS Number | 133911-94-9 | Sigma-Aldrich |

| Molecular Formula | C₁₃H₁₈O₅ | Sigma-Aldrich |

| Molecular Weight | 254.28 g/mol | Sigma-Aldrich |

| Appearance | White to light yellow crystalline powder or solid | Santa Cruz Biotechnology |

| Boiling Point | 398.9±37.0 °C (Predicted) | ChemSpider |

| Melting Point | 40-44 °C | Sigma-Aldrich |

Below is a 2D representation of the molecular structure, illustrating the connectivity of the atoms.

Caption: 2D structure of 3,4-bis(2-methoxyethoxy)benzaldehyde.

Synthesis and Mechanistic Considerations

A prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the alkylation of the hydroxyl groups of a starting catechol derivative, 3,4-dihydroxybenzaldehyde, with an appropriate alkyl halide, 2-methoxyethyl bromide, in the presence of a base.

Causality Behind Experimental Choices:

-

Starting Material: 3,4-Dihydroxybenzaldehyde is chosen as it provides the core benzaldehyde scaffold with suitably positioned hydroxyl groups for derivatization.

-

Alkylating Agent: 2-Methoxyethyl bromide provides the desired methoxyethoxy chain. A bromide is a good leaving group, facilitating the Sₙ2 reaction.

-

Base: A moderately strong base like potassium carbonate (K₂CO₃) is typically used. Its role is to deprotonate the phenolic hydroxyl groups, forming more nucleophilic phenoxide ions. A base that is too strong could potentially react with the aldehyde group.

-

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetone is ideal. These solvents can dissolve the ionic intermediates (phenoxides) and do not interfere with the nucleophilic attack.

The workflow for this synthesis is outlined below.

A Comprehensive Technical Guide to the Solubility of 3,4-Bis(2-methoxyethoxy)benzaldehyde in Organic Solvents

This guide provides an in-depth exploration of the solubility characteristics of 3,4-Bis(2-methoxyethoxy)benzaldehyde, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental methodologies to offer a comprehensive understanding of this compound's behavior in organic media.

Introduction: Understanding the Molecular Architecture and its Impact on Solubility

3,4-Bis(2-methoxyethoxy)benzaldehyde (CAS No. 80407-64-3) is an aromatic aldehyde distinguished by the presence of two methoxyethoxy chains at the 3 and 4 positions of the benzene ring.[1] This unique structural feature, characterized by the repeating ether linkages and terminal methyl groups, imparts significant influence over its physical and chemical properties, most notably its solubility. The multiple ethylene glycol ether functionalities are known to enhance solubility, a critical parameter for its application in homogenous reaction systems, formulation development, and purification processes.[2] The polarity imparted by the ether oxygen atoms, coupled with the overall molecular size and the aromatic core, results in a nuanced solubility profile across a spectrum of organic solvents.

Predicting Solubility: A Theoretical Framework

While empirical data for the solubility of 3,4-Bis(2-methoxyethoxy)benzaldehyde in a wide array of organic solvents is not extensively published, we can predict its behavior based on the principle of "like dissolves like." The molecule possesses both polar (ether linkages, aldehyde group) and non-polar (aromatic ring, alkyl portions of the ether chains) characteristics.

Table 1: Predicted Solubility of 3,4-Bis(2-methoxyethoxy)benzaldehyde in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents can engage in dipole-dipole interactions with the polar ether and aldehyde functionalities of the molecule. |

| Polar Protic | Methanol, Ethanol, Isopropanol | High to Medium | The hydroxyl groups of these solvents can act as hydrogen bond donors to the ether oxygens and the carbonyl oxygen of the aldehyde. Solubility may decrease with increasing alkyl chain length of the alcohol. |

| Chlorinated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds and should readily solvate the aromatic and ether portions of the molecule. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | High to Medium | The ether functionality of these solvents is compatible with the methoxyethoxy chains of the solute. |

| Ketones | Acetone, Methyl ethyl ketone (MEK) | High to Medium | The carbonyl group of the solvent can interact with the polar parts of the solute molecule. |

| Esters | Ethyl acetate | Medium | While polar, ethyl acetate is less polar than alcohols and may show slightly lower solvating power. |

| Aromatic Hydrocarbons | Toluene, Xylene | Medium to Low | The aromatic ring of the solvents will interact favorably with the benzaldehyde core, but the polar ether chains may limit solubility. |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The non-polar nature of these solvents makes them poor solvents for the polar functionalities of 3,4-Bis(2-methoxyethoxy)benzaldehyde. |

| Water | Low to Medium | The presence of the methoxyethoxy chains is known to enhance water solubility compared to simpler benzaldehydes.[2] However, the aromatic ring and overall size will likely limit high solubility. |

Experimental Determination of Solubility: A Validated Protocol

To empirically determine the solubility of 3,4-Bis(2-methoxyethoxy)benzaldehyde, the saturation shake-flask method is a reliable and widely accepted technique.[3] This is followed by a quantitative analysis of the supernatant, for which High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a highly specific and sensitive method for aromatic aldehydes.[4][5]

Materials and Equipment

-

3,4-Bis(2-methoxyethoxy)benzaldehyde (Purity ≥95%)[1]

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical balance

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3,4-Bis(2-methoxyethoxy)benzaldehyde to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker or use a magnetic stirrer.

-

Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24 hours) to ensure equilibrium is reached.[3]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Accurately dilute a known volume of the filtered supernatant with the HPLC mobile phase to a concentration that falls within the linear range of the calibration curve.

-

-

HPLC-UV Analysis:

-

Prepare a series of standard solutions of 3,4-Bis(2-methoxyethoxy)benzaldehyde of known concentrations in the mobile phase.

-

Inject the standards to generate a calibration curve of peak area versus concentration.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Causality Behind Experimental Choices

-

Shake-Flask Method: This method is chosen for its simplicity and reliability in achieving thermodynamic equilibrium, which is the foundation of a true solubility measurement.

-

Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible and accurate data.

-

Filtration: The removal of all particulate matter is essential to ensure that the analysis only measures the dissolved solute.

-

HPLC-UV: This analytical technique is selected for its high specificity for chromophoric molecules like benzaldehydes and its ability to accurately quantify the analyte even in complex matrices.

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps. The use of a calibration curve with known standards ensures the accuracy of the quantification. Running replicates (at least triplicate) for each solvent will provide statistical confidence in the results. Furthermore, visual confirmation of undissolved solid in the equilibrated vials serves as a check that saturation was indeed achieved.

Conclusion

References

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

PubChem. (n.d.). Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-. Retrieved from [Link]

-

ResearchGate. (n.d.). Solvent screening for the extraction of aromatic aldehydes | Request PDF. Retrieved from [Link]

-

BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones. Retrieved from [Link]

- Google Patents. (n.d.). CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.

-

RSIS International. (n.d.). ms_1766852416_9102.docx. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzaldehyde, m-methoxy-. Retrieved from [Link]

-

JoVE. (2020, March 26). Identification of Unknown Aldehydes and Ketones. Retrieved from [Link]

-

Graz University of Technology. (2024, February 13). Solvent screening for the extraction of aromatic aldehydes. Retrieved from [Link]

-

EMBIBE. (2023, January 25). Physical Properties of Aldehydes and Ketones: Solubility, Chemical Formula. Retrieved from [Link]

-

ACS Publications. (n.d.). Determination of the aqueous solubility of polynuclear aromatic hydrocarbons by a coupled column liquid chromatographic technique. Retrieved from [Link]

-

YouTube. (2020, September 25). Test for aldehydes and Ketones. Retrieved from [Link]

-

ResearchGate. (2021, September 13). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde.

-

Chem-Impex. (n.d.). 2,3,4-Trimethoxybenzaldehyde. Retrieved from [Link]

-

Chemsrc. (2025, August 27). CAS#:73033-12-2 | 3,4-bis[2-(2-methoxyethoxy)ethoxy]benzaldehyde. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 3,4-Bis(2-methoxyethoxy)benzaldehyde

Introduction

3,4-Bis(2-methoxyethoxy)benzaldehyde is a substituted aromatic aldehyde of interest in organic synthesis, particularly as a precursor for more complex molecules in materials science and drug development. The presence of two flexible and polar 2-methoxyethoxy side chains imparts unique solubility and coordination properties compared to its simpler analogue, veratraldehyde. Accurate structural confirmation and purity assessment of this compound are paramount for its application in any research or development pipeline.

This guide provides a comprehensive technical overview of the expected spectroscopic data for 3,4-Bis(2-methoxyethoxy)benzaldehyde. As experimental spectra for this specific molecule are not widely available in public databases, this document serves as a predictive reference, grounded in the analysis of structurally similar compounds and fundamental spectroscopic principles. We will detail the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with the necessary benchmarks to confirm its identity upon synthesis. Furthermore, we present standardized protocols for data acquisition to ensure reproducibility and integrity.

Molecular Structure and Predicted Spectroscopic Features

The structure of 3,4-Bis(2-methoxyethoxy)benzaldehyde contains several key functional groups that give rise to distinct spectroscopic signals:

-

An Aldehyde Group (-CHO): This group contains a highly deshielded proton and a carbonyl carbon, which are readily identifiable in NMR. The C=O bond produces a strong, sharp absorption in the IR spectrum.

-

A Trisubstituted Benzene Ring: The aromatic ring gives rise to a specific set of signals in the aromatic region of NMR spectra and characteristic C=C stretching vibrations in IR.

-

Two Methoxyethoxy Side Chains (-OCH₂CH₂OCH₃): These identical, flexible chains produce characteristic aliphatic signals in NMR due to the methylene (-CH₂-) and terminal methoxy (-OCH₃) groups, as well as strong C-O ether stretches in IR.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the most powerful tool for the structural elucidation of this molecule. The spectrum is predicted to show distinct signals for the aldehyde, aromatic, and side-chain protons. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.0 ppm.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale and Commentary |

| Aldehyde-H | 9.85 | Singlet (s) | 1H | The aldehyde proton is strongly deshielded by the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the oxygen atom. This results in a characteristic downfield singlet, similar to benzaldehyde itself (~10.0 ppm)[1]. |

| Aromatic H-6 | 7.42 | Doublet (d) | 1H | This proton is ortho to the electron-withdrawing aldehyde group, causing a downfield shift. It will appear as a doublet due to coupling with H-5. |

| Aromatic H-2 | 7.40 | Singlet-like (s) or narrow Doublet (d) | 1H | Also ortho to the aldehyde group, its signal is expected near H-6. Its coupling to H-5 might be very small, potentially appearing as a sharp singlet. |

| Aromatic H-5 | 6.98 | Doublet (d) | 1H | This proton is ortho to an electron-donating ether group, shifting it significantly upfield compared to H-2 and H-6. It will be split into a doublet by H-6. |

| Ar-OCH₂ - | 4.20 | Triplet (t) | 4H | These four protons (two from each chain) are directly attached to the aromatic ring's oxygen atoms, making them the most deshielded of the side-chain protons. They will be split into a triplet by the adjacent CH₂ group. |

| -OCH₂CH₂ O- | 3.85 | Triplet (t) | 4H | These methylene protons are adjacent to the Ar-OCH₂ group and will appear as a triplet. Their chemical environment is similar to other ethylene glycol ethers. |

| CH₃ O- | 3.45 | Singlet (s) | 6H | The six protons of the two terminal methoxy groups are chemically equivalent and have no adjacent protons, resulting in a sharp singlet. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Due to the molecule's asymmetry relative to the aldehyde group, all nine distinct carbon environments are expected to be resolved.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Assignment | Predicted Shift (δ, ppm) | Rationale and Commentary |

| C =O (Aldehyde) | 191.0 | The carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, typical for aromatic aldehydes (~190-195 ppm)[2]. |

| Ar C -4 | 154.5 | A quaternary carbon bonded to an oxygen atom. The ether linkage provides significant shielding compared to an unsubstituted carbon but is deshielded relative to other ring carbons. |

| Ar C -3 | 149.5 | The second quaternary carbon bonded to an oxygen atom, with a slightly different chemical environment from C-4 due to its proximity to the aldehyde group. |

| Ar C -1 | 130.5 | The quaternary carbon to which the aldehyde group is attached. |

| Ar C -6 | 126.5 | Aromatic CH carbon ortho to the aldehyde. |

| Ar C -2 | 112.0 | Aromatic CH carbon ortho to one ether group and meta to the aldehyde. |

| Ar C -5 | 111.5 | Aromatic CH carbon ortho to the other ether group and meta to the aldehyde. |

| Ar-OCH₂ - | 69.5 | The first methylene carbon of the side chains, deshielded by the adjacent aromatic oxygen. |

| -OCH₂CH₂ O- | 68.8 | The second methylene carbon of the side chains. |

| CH₃ O- | 59.1 | The terminal methyl carbon, characteristic for methoxy groups. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule by detecting their vibrational frequencies. The spectrum is dominated by absorptions from the aldehyde and the numerous ether linkages.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2950-2850 | Medium-Strong | C-H Stretch | Aliphatic (CH₃ & CH₂) |

| 2820 & 2720 | Medium (often sharp) | C-H Stretch (Fermi doublet) | Aldehyde (-CHO) |

| 1705-1685 | Strong, Sharp | C=O Stretch | Aromatic Aldehyde[3] |

| 1600-1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| 1250-1050 | Very Strong, Broad | C-O Stretch | Aryl & Aliphatic Ethers |

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the very strong, broad C-O ether band.[3] The presence of the characteristic, albeit weaker, aldehyde C-H stretches is also a key confirmation point.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. For 3,4-Bis(2-methoxyethoxy)benzaldehyde (C₁₃H₁₈O₅), the exact molecular weight is 254.1154 g/mol .

Predicted MS Fragmentation (Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak at m/z = 254 is expected, corresponding to the intact molecule.

-

M-1 Peak: A peak at m/z = 253, resulting from the loss of the aldehyde hydrogen radical (·H), is highly characteristic of aldehydes.

-

M-29 Peak: A peak at m/z = 225 from the loss of the entire aldehyde group (·CHO).

-

Side Chain Fragmentation: Cleavage of the ether side chains is expected. A prominent peak at m/z = 195 would correspond to the loss of one ·CH₂OCH₃ group. The base peak may arise from further fragmentation leading to a stable, substituted tropylium ion or a related resonance-stabilized cation. The fragmentation pattern of the simpler analogue, veratraldehyde, shows a strong M-1 peak and loss of a methyl group, supporting this predicted behavior.[4]

Experimental Protocols

To ensure the acquisition of high-quality, reliable data, the following standardized protocols should be employed.

Workflow for Spectroscopic Analysis

Caption: Standard workflow for sample preparation, data acquisition, and analysis.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.

-

Solvation: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% v/v TMS as an internal standard.

-

Homogenization: Vortex the sample until the solid is completely dissolved.

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

Acquisition: Load the sample into a high-field NMR spectrometer (≥400 MHz recommended). Acquire standard ¹H and ¹³C{¹H} spectra. For unambiguous assignment, 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are strongly recommended.

IR Spectroscopy (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Perform a background scan to capture the ambient spectrum.

-

Sample Application: Place a small amount of the solid or a single drop of a concentrated solution onto the ATR crystal.

-

Acquisition: Apply pressure using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (ESI Method)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the Electrospray Ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min).

-

Tuning: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to achieve a stable signal for the protonated molecule [M+H]⁺.

-

Acquisition: Acquire the full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu).

Conclusion

The comprehensive spectroscopic analysis detailed in this guide provides a robust framework for the identification and structural confirmation of 3,4-Bis(2-methoxyethoxy)benzaldehyde. By leveraging predicted data derived from fundamental principles and analogous structures, researchers can confidently assign the signals obtained from ¹H NMR, ¹³C NMR, IR, and MS experiments. Adherence to the outlined experimental protocols will ensure the generation of high-quality, reproducible data, facilitating the seamless integration of this versatile building block into advanced research and development workflows.

References

-

PubChem. Benzaldehyde, 3,4-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]-. National Center for Biotechnology Information. Available at: [Link]

-

National Center for Biotechnology Information. Neuroendocrine-Related Circulating Transcripts in Small-Cell Lung Cancers: Detection Methods and Future Perspectives. U.S. National Library of Medicine. Available at: [Link]

-

ResearchGate. IR spectra of benzaldehyde at different concentrations. Available at: [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

NIST. Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Available at: [Link]

-

Berkeley Learning Hub. 5 Tips Benzaldehyde IRSpectrum. Available at: [Link]

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. Available at: [Link]

-

12 Examples of IR-Spectra. Available at: [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. Available at: [Link]

-

NIST. Benzaldehyde, 3,4-dimethoxy-. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. researchgate.net [researchgate.net]

- 4. Benzaldehyde, 3,4-dimethoxy- [webbook.nist.gov]

The Strategic Utility of Ethoxylated Benzaldehydes in Modern Synthesis: A Technical Guide for Researchers

Abstract

Ethoxylated benzaldehydes represent a pivotal class of chemical intermediates, offering a unique combination of aromatic functionality and tunable hydrophilicity. This guide provides an in-depth exploration of their synthesis, physicochemical properties, and diverse applications, with a particular focus on their strategic importance in the development of pharmaceuticals and other high-value chemical entities. By delving into the causality of experimental design and providing validated protocols, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of these versatile building blocks.

Introduction: The Molecular Logic of Ethoxylated Benzaldehydes

At its core, an ethoxylated benzaldehyde is a bifunctional molecule. It possesses the reactive aldehyde group, a cornerstone of organic synthesis, situated on a benzene ring. This aromatic core is further functionalized with an ethoxy (–O–CH₂–CH₃) or a longer oligo(ethylene glycol) ether chain. This ether linkage is the key to the molecule's enhanced utility.

The introduction of the ethoxy group imparts several advantageous properties:

-

Modulation of Physicochemical Properties: The ether chain increases the molecule's polarity and potential for hydrogen bonding, which can significantly alter solubility profiles, a critical consideration in drug design and formulation.

-

Stereoelectronic Effects: The ether group can influence the reactivity of the aldehyde and the aromatic ring through inductive and resonance effects.

-

Metabolic Stability: In pharmaceutical applications, the ether linkage can provide a site for metabolic modification or, conversely, block metabolism at a particular position, influencing the pharmacokinetic profile of a drug candidate.

These molecules are indispensable intermediates in the synthesis of a wide array of fine chemicals, including active pharmaceutical ingredients (APIs), agrochemicals, dyes, and fragrances[1]. Their value lies in their ability to serve as a scaffold upon which greater molecular complexity can be built.

Synthesis of Ethoxylated Benzaldehydes: Mechanisms and Methodologies

The primary route to ethoxylated benzaldehydes involves the etherification of a corresponding hydroxybenzaldehyde. The choice of synthetic strategy is dictated by the desired length of the ethoxy chain, the scale of the reaction, and the sensitivity of the substrates.

Williamson Ether Synthesis: A Workhorse of O-Alkylation

The Williamson ether synthesis is a robust and widely employed method for generating the ether linkage. This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide.[2]

Mechanism: The reaction proceeds in two fundamental steps:

-

Deprotonation: A base is used to deprotonate the hydroxyl group of the hydroxybenzaldehyde, forming a highly nucleophilic phenoxide anion.

-

Nucleophilic Attack: The phenoxide anion attacks the electrophilic carbon of an ethyl halide (e.g., bromoethane or chloroethane), displacing the halide and forming the ether bond.

Causality in Reagent Selection:

-

The Base: The choice of base is critical. Its strength must be sufficient to deprotonate the phenol (pKa ≈ 10) but not so strong as to promote side reactions.

-

Potassium Carbonate (K₂CO₃): A moderately strong base, ideal for many applications. It is inexpensive, easy to handle, and effective in polar aprotic solvents like DMF. The pKa difference between the phenol and carbonic acid is large enough to generate a sufficient concentration of the phenoxide nucleophile.[3]

-

Sodium Hydroxide (NaOH): A stronger base that can be used to drive the reaction to completion. It is often used in aqueous or biphasic systems, sometimes with a phase-transfer catalyst.

-

Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It is used in anhydrous conditions with aprotic solvents like THF or DMF and is particularly useful for less reactive phenols or alkylating agents.[4]

-

-

The Solvent: Polar aprotic solvents such as Dimethylformamide (DMF) or Acetonitrile are preferred as they effectively solvate the cation of the base while leaving the phenoxide anion highly reactive.[4]

-

The Alkylating Agent: Primary alkyl halides are optimal for this Sₙ2 reaction. Secondary or tertiary halides are prone to E2 elimination, which competes with the desired substitution reaction.[5]

Applications in Pharmaceutical Synthesis: Building Blocks for Bioactivity

The structural motifs provided by ethoxylated benzaldehydes are present in a number of successful therapeutic agents. The strategic incorporation of these intermediates allows for the precise construction of molecules with desired pharmacological profiles.

Case Study: Apremilast - A PDE-4 Inhibitor for Psoriasis

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE-4) used in the treatment of psoriasis and psoriatic arthritis.[3] A key intermediate in the synthesis of Apremilast is 3-ethoxy-4-methoxybenzaldehyde .[3][4]

Several patented synthetic routes to Apremilast utilize this ethoxylated benzaldehyde derivative.[3][6] The synthesis often involves the ethylation of isovanillin (3-hydroxy-4-methoxybenzaldehyde) to generate the key 3-ethoxy-4-methoxybenzaldehyde intermediate.[3] This intermediate then undergoes a series of transformations, including condensation and cyclization reactions, to build the final complex structure of Apremilast.[4][6][7]

Other Notable Pharmaceutical Intermediates

-

2-Ethoxybenzaldehyde: This compound serves as a crucial intermediate in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac .[8]

-

4-[2-(2-pyridyl)ethoxy]benzaldehyde: This derivative is a key starting material for the synthesis of thiazolidinedione-based drugs, which have shown efficacy as hypoglycemic and hypolipidemic agents.[9]

The vanillin scaffold, from which many of these ethoxylated benzaldehydes are derived, is considered a "privileged" structure in medicinal chemistry due to its presence in numerous bioactive compounds.[10] Modification of the hydroxyl group to an ethoxy group is a common strategy to enhance the drug-like properties of these molecules.[11][12]

Applications in Agrochemicals and Other Industries

The utility of ethoxylated benzaldehydes extends beyond pharmaceuticals. They are valuable intermediates in the synthesis of:

-

Agrochemicals: Phenolic ethers, a class that includes ethoxylated benzaldehydes, are used as precursors for various pesticides, herbicides, and fungicides.[1] The specific ethoxy group can influence the compound's uptake, translocation, and mode of action in the target organism.

-

Fragrances and Flavorings: The pleasant, often sweet and floral aromas of ethoxybenzaldehydes make them valuable components in the fragrance industry.[1] For instance, 4-ethoxybenzaldehyde is noted for its sweet, floral, and anise-like odor.

-

Dyes and Pigments: The aromatic ring and aldehyde functionality provide a scaffold for the synthesis of various dyes and pigments.[1]

Experimental Protocols and Characterization

The following protocols are provided as a guide for the laboratory-scale synthesis and analysis of ethoxylated benzaldehydes.

Detailed Protocol 1: Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde

This protocol describes the direct ethoxylation of 4-hydroxybenzaldehyde using 2-chloroethanol.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of 4-(2-Hydroxyethoxy)benzaldehyde.

Materials:

-

4-Hydroxybenzaldehyde (45.5 g)

-

Sodium hydroxide (15 g)

-

2-Chloroethanol (30 g, 25 ml)

-

Water (200 ml)

-

Dichloromethane (200 ml)

-

Sodium hydroxide solution (2M)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (anhydrous)

Procedure:

-

Combine 4-hydroxybenzaldehyde, sodium hydroxide, and 2-chloroethanol in 200 ml of water in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture at reflux for 7 hours.

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (200 ml).

-

Wash the organic layer sequentially with 2M sodium hydroxide solution (2 x 150 ml) and brine (150 ml).

-

Dry the dichloromethane solution over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the product as an oil.[6]

Detailed Protocol 2: Williamson Ether Synthesis of 4-(4-Nitrobenzyloxy)benzaldehyde

This protocol details a typical Williamson ether synthesis for a benzaldehyde derivative.

Reaction Scheme:

Caption: Williamson ether synthesis of 4-(4-Nitrobenzyloxy)benzaldehyde.

Materials:

-

4-Hydroxybenzaldehyde (2.0 g, 16.4 mmol)

-

4-Nitrobenzyl bromide (3.54 g, 16.4 mmol)

-

Potassium carbonate (3.40 g, 24.6 mmol)

-

Dry Dimethylformamide (DMF) (20 mL)

-

Ice water

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde, 4-nitrobenzyl bromide, and potassium carbonate in dry DMF.

-

Heat the reaction mixture at 100°C for 3 hours with constant stirring.

-

Allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice water to precipitate the product.

-

Isolate the resulting solid by vacuum filtration.

-

Wash the solid with water (3 x 10 mL).

-

The resulting light yellow solid is 4-(4-nitrobenzyloxy)benzaldehyde (yield: 3.11 g, 74%).[10]

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

Table 1: Physicochemical and Spectroscopic Data for Selected Ethoxylated Benzaldehydes

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | 13C NMR (ppm) |

| 4-Ethoxybenzaldehyde | 10031-82-0 | C₉H₁₀O₂ | 150.17 | 13 - 14 | 249 - 250 | 190.7, 164.1, 131.9, 130.0, 114.7, 63.6, 14.6 |

| 3-Ethoxy-4-methoxybenzaldehyde | 121-32-4 | C₁₀H₁₂O₃ | 180.20 | 77 - 79 | 285 | Not readily available |

| 4-(2-Hydroxyethoxy)benzaldehyde | 22042-73-5 | C₉H₁₀O₃ | 166.17 | Oil | Not available | Not readily available |

Note: NMR data is often solvent-dependent. The provided data for 4-Ethoxybenzaldehyde is a representative spectrum.

Analytical Workflow:

Caption: A typical workflow for the purification and characterization of synthesized ethoxylated benzaldehydes.

Future Outlook

The versatility of ethoxylated benzaldehydes as chemical intermediates ensures their continued importance in synthetic chemistry. Future research is likely to focus on:

-

Green Synthesis: Developing more environmentally benign synthesis methods, such as using greener solvents or catalytic systems.

-

Novel Drug Scaffolds: Exploring new derivatives of ethoxylated benzaldehydes for the development of novel therapeutics with improved efficacy and safety profiles.

-

Advanced Materials: Incorporating these molecules into polymers and other materials to create functional materials with tailored properties.

References

- Google Patents. (n.d.). Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (Patent No. CN107827722B).

-

PubChem. (n.d.). 4-Ethoxybenzaldehyde. Retrieved from [Link]

-

Critchley, M., & Smith, R. (2018). Etherification of 4-Hydroxybenzaldehyde with a benzyl bromide. ChemSpider Synthetic Pages, SP836. [Link]

- Google Patents. (n.d.). A kind of preparation method of Apremilast. (Patent No. CN105330586B).

-

PrepChem. (n.d.). Synthesis of 4-(2-Hydroxyethoxy)benzaldehyde. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-Ethoxybenzaldehyde (FDB012201). Retrieved from [Link]

- Google Patents. (n.d.). Compositions containing aromatic aldehydes and their use in treatments. (Patent No. US9107874B2).

-

MDPI. (2026). Chitosan-Loaded Vanillin Nanoformulation as an Edible Coating for Post-Harvest Preservation of Indian Gooseberry (Amla). Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). Production of benzaldehyde compounds. (Patent No. US6100403A).

-

MDPI. (n.d.). Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits. Retrieved from [Link]

- Google Patents. (n.d.). Benzaldehyde derivatives, their preparation and application. (Patent No. EP0275489A1).

-

The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Ethoxybenzaldehyde: A Versatile Pharmaceutical Intermediate and Fine Chemical Building Block. Retrieved from [Link]

-

European Patent Office. (n.d.). PROCESS FOR PREPARATION OF APREMILAST. (Patent No. EP 3341359 B1). Retrieved from [Link]

-

PubMed. (2025). Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Retrieved from [Link]

-

Angene Chemical. (n.d.). Benzaldehyde, 4-ethoxy- (CAS# 10031-82-0). Retrieved from [Link]

-

A Review on the Vanillin derivatives showing various Biological activities. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Improved process for the preparation of apremilast. (Patent No. WO2016146990A1).

- Google Patents. (n.d.). Substituted benzaldehyde compounds and methods for their use in increasing tissue oxygenation. (Patent No. US9018210B2).

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Spectrum 1 H-NMR compound (1) Fig 3. Spectrum 13 C-NMR compound (1). Retrieved from [Link]

-

ResearchGate. (n.d.). Two-dimensional 1H–13C HSQC NMR spectrum of sucrose from the BMRB (red).... Retrieved from [Link]

-

J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Apremilast synthesis - chemicalbook [chemicalbook.com]

- 5. CN105330586B - A kind of preparation method of Apremilast - Google Patents [patents.google.com]

- 6. WO2016146990A1 - Improved process for the preparation of apremilast - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

- 8. US6100403A - Production of benzaldehyde compounds - Google Patents [patents.google.com]

- 9. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Vanillin Derivatives in Drug Design: Structure-Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3,4-Bis(2-methoxyethoxy)benzaldehyde: Synthesis, Properties, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Bis(2-methoxyethoxy)benzaldehyde, a key chemical intermediate in organic synthesis and pharmaceutical development. This document delves into its nomenclature, detailed synthesis protocols, physicochemical properties, and significant applications, with a particular focus on its role in the synthesis of the targeted cancer therapy drug, Erlotinib.

Nomenclature and Chemical Identity

3,4-Bis(2-methoxyethoxy)benzaldehyde is an aromatic aldehyde characterized by a benzene ring substituted with a formyl group and two 2-methoxyethoxy side chains at the 3 and 4 positions.

IUPAC Name: 3,4-Bis(2-methoxyethoxy)benzaldehyde

Synonyms:

-

3,4-di(2-methoxyethoxy)benzaldehyde

-

Benzaldehyde, 3,4-bis(2-methoxyethoxy)-

Key Identifiers:

-

CAS Number: 80407-64-3[1]

-

Molecular Formula: C₁₃H₁₈O₅

-

Molecular Weight: 254.28 g/mol

| Property | Value | Source |

| TPSA (Topological Polar Surface Area) | 53.99 Ų | ChemScene |

| LogP (Octanol-Water Partition Coefficient) | 1.5495 | ChemScene |

| Hydrogen Bond Acceptors | 5 | ChemScene |

| Hydrogen Bond Donors | 0 | ChemScene |

| Rotatable Bonds | 9 | ChemScene |

Synthesis of 3,4-Bis(2-methoxyethoxy)benzaldehyde

The primary synthetic route to 3,4-Bis(2-methoxyethoxy)benzaldehyde is through the Williamson ether synthesis. This involves the O-alkylation of a dihydroxybenzaldehyde precursor with a suitable methoxyethylating agent. A detailed and field-proven protocol is outlined below, adapted from a patented industrial synthesis.

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for achieving a high yield and purity of the final product.

-

Starting Material: 3,4-Dihydroxybenzaldehyde (Protocatechualdehyde) is the ideal precursor, providing the necessary aromatic aldehyde core with hydroxyl groups at the desired positions for etherification.

-

Alkylating Agent: 2-Bromoethylmethyl ether is chosen as the source of the 2-methoxyethoxy groups. Its bromo- leaving group is sufficiently reactive for nucleophilic substitution under the chosen conditions.

-

Base and Solvent: Potassium carbonate (K₂CO₃) is a moderately strong base, effective in deprotonating the phenolic hydroxyl groups of the starting material to form the more nucleophilic phenoxide ions. N,N-Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the reactants and facilitates the SN2 reaction mechanism without participating in the reaction itself. Its high boiling point also allows for the reaction to be conducted at elevated temperatures to increase the reaction rate.

Detailed Experimental Protocol

This protocol describes the synthesis of 3,4-Bis(2-methoxyethoxy)benzaldehyde as an intermediate in the synthesis of Erlotinib Hydrochloride.

Materials:

-

3,4-Dihydroxybenzaldehyde

-

Potassium Carbonate (K₂CO₃)

-

2-Bromoethylmethyl ether

-

N,N-Dimethylformamide (DMF)

-

Methylene Chloride (CH₂Cl₂)

-

Water (H₂O)

-

Calcium Chloride (CaCl₂)

Procedure:

-

To a solution of 3,4-dihydroxybenzaldehyde (25g, 0.1811 mole) in N,N-dimethylformamide (120ml), add potassium carbonate (60g, 0.4347 mole).

-

To this mixture, add 2-bromoethylmethyl ether (50.4g, 0.3625 mole).

-

Stir the reaction mixture at 100°C for 2 hours.

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the clear filtrate under vacuum to remove the DMF.

-

Dissolve the residue in methylene chloride.

-

Wash the organic layer with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Evaporate the solvent to yield 3,4-bis(2-methoxyethoxy)benzaldehyde.

Yield: 45g (98%)

Note: This protocol is adapted from a patented procedure and should be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Physicochemical and Spectroscopic Properties

Physical State: Expected to be a liquid or a low-melting solid at room temperature.

Solubility: The presence of the ether linkages in the methoxyethoxy side chains is expected to confer good solubility in polar organic solvents such as dichloromethane, methanol, and DMF.[2]

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is a critical tool for confirming the structure. The patent for the synthesis of Erlotinib provides the following data for the crude product in CDCl₃:

-

δ 9.83 (s, 1H, CHO)

-

δ 7.45 (d, 1H, Ar-H)

-

δ 7.43 (s, 1H, Ar-H)

-

δ 7.00 (d, 1H, Ar-H)

-

δ 4.22 (m, 4H, Ar-O-CH₂-)

-

δ 3.81 (m, 4H, -CH₂-O-CH₃)

-

δ 3.46 (s, 6H, -O-CH₃)

-

-

¹³C NMR: Based on the structure and data from analogous compounds, the carbon-13 NMR spectrum is expected to show a signal for the aldehyde carbonyl carbon in the highly deshielded region of the spectrum (around 190-195 ppm).[3] The aromatic carbons would appear in the 110-160 ppm range, and the aliphatic carbons of the methoxyethoxy side chains would be observed in the upfield region of the spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically appearing around 1700 cm⁻¹.[4] Other characteristic absorptions would include C-O stretching vibrations from the ether linkages and C-H stretching and bending vibrations for the aromatic and aliphatic portions of the molecule.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (254.28 g/mol ). Fragmentation patterns would likely involve cleavage of the ether side chains and the loss of the formyl group.

Applications in Drug Development and Research

The primary and most well-documented application of 3,4-Bis(2-methoxyethoxy)benzaldehyde is as a crucial intermediate in the synthesis of the anticancer drug Erlotinib .

Role in the Synthesis of Erlotinib

Erlotinib is a tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer and pancreatic cancer. The synthesis of Erlotinib from 3,4-Bis(2-methoxyethoxy)benzaldehyde involves a multi-step process, which is a testament to the utility of this aldehyde as a versatile building block.

The following diagram illustrates the synthetic pathway from 3,4-Bis(2-methoxyethoxy)benzaldehyde to Erlotinib.

Caption: Synthetic pathway from 3,4-Bis(2-methoxyethoxy)benzaldehyde to Erlotinib Hydrochloride.

This synthetic route highlights the importance of the aldehyde functionality for conversion into a nitrile group, which is a key step in the subsequent construction of the quinazoline ring system of Erlotinib.

Potential as a Scaffold for Novel Therapeutics

Beyond its role in the synthesis of Erlotinib, the 3,4-dialkoxybenzaldehyde scaffold is of significant interest in medicinal chemistry. The alkoxy groups can be modified to tune the pharmacokinetic and pharmacodynamic properties of the molecule. Derivatives of substituted benzaldehydes have been investigated for a range of pharmacological activities, including:

-

Anticancer Activity: The core benzaldehyde structure is a feature in many compounds with cytotoxic properties.[5]

-

Antimicrobial and Antifungal Activity: Benzaldehyde derivatives have shown promise as antimicrobial and antifungal agents.[5]

-

Anti-inflammatory and Analgesic Properties: Certain substituted benzaldehydes have demonstrated anti-inflammatory and pain-relieving effects.[6]

The presence of the methoxyethoxy side chains in 3,4-Bis(2-methoxyethoxy)benzaldehyde can enhance the solubility and bioavailability of derivative compounds, making it an attractive starting point for the development of new drug candidates.

Safety and Handling

As with all chemical reagents, 3,4-Bis(2-methoxyethoxy)benzaldehyde should be handled with appropriate safety precautions.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

-

Precautionary Measures: Use in a well-ventilated area, wear protective gloves, eye protection, and clothing. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

Conclusion

3,4-Bis(2-methoxyethoxy)benzaldehyde is a valuable and versatile chemical intermediate with a well-established role in the pharmaceutical industry, most notably in the synthesis of Erlotinib. Its straightforward synthesis and the reactivity of its functional groups make it an important building block for the creation of complex molecules. Further research into the pharmacological activities of its derivatives may unveil new therapeutic applications, solidifying its importance in the field of drug discovery and development.

References

-

Patel, et al. (2017). Synthesis, Characterization and Biological Evaluation of Novel Methoxy Benzaldehyde Substituted Derivatives of Pyrazolopyrimidine-4-hydrazide. ResearchGate. [Link]

-

Kim, et al. (2011). Evaluation on Pharmacological Activities of 2,4-Dihydroxybenzaldehyde. Biomolecules & Therapeutics. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

Berkeley Learning Hub. (2024). 5 Tips Benzaldehyde IRSpectrum. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-[(2-Methoxyethoxy)methoxy]benzaldehyde | 139461-72-6 | Benchchem [benchchem.com]

- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. hmdb.ca [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. biomolther.org [biomolther.org]

The Advent and Ascension of Poly(ethylene glycol) Benzaldehydes: A Technical Guide for Advanced Drug Development

Introduction: Beyond Inert Spacers to Precision Bioconjugation

Poly(ethylene glycol) (PEG), a hydrophilic and biocompatible polymer, has long been a cornerstone in pharmaceutical sciences, primarily utilized for its ability to enhance the solubility and circulation half-life of therapeutic molecules.[1] This process, termed PEGylation, has revolutionized the field of drug delivery. However, the true potential of PEG was unlocked with the advent of functionalized derivatives, transforming it from a passive shield into an active linker for precise bioconjugation. Among these, poly(ethylene glycol) benzaldehydes (PEG-benzaldehydes) have emerged as a particularly valuable class of reagents. Their unique reactivity and stability profile have made them indispensable tools for researchers in drug development, enabling the creation of sophisticated drug delivery systems, advanced hydrogels, and precisely modified biologics.

This guide provides an in-depth exploration of the discovery, synthesis, and application of poly(ethylene glycol) benzaldehydes. We will delve into the historical context of their development, dissect the key synthetic methodologies, and illuminate their versatile applications, offering both theoretical understanding and practical, field-proven protocols for the modern researcher.

A Historical Perspective: The Genesis of a Key Reagent

The journey of PEG-benzaldehydes is intrinsically linked to the broader history of PEGylation, which began in the 1970s. Early methods for attaching PEG to proteins were often non-specific, leading to heterogeneous products with variable efficacy. The need for more controlled and site-specific conjugation spurred the development of functionalized PEGs.

While various aldehyde-terminated PEGs were explored, a significant milestone in the development of PEG-benzaldehydes can be traced back to the work of E. Bayer and his colleagues in the late 1970s. In a 1979 publication, they described a method for preparing an aldehyde-terminated PEG by reacting PEG chloride with the phenoxide of 4-hydroxybenzaldehyde.[2] This represented a pivotal step towards creating a more stable and selectively reactive PEG derivative. The aromatic nature of the benzaldehyde group confers greater stability compared to its aliphatic counterparts, a crucial feature for many bioconjugation reactions.[3]

The Synthetic Toolkit: Crafting PEG-Benzaldehydes

The synthesis of poly(ethylene glycol) benzaldehydes can be broadly categorized into two primary strategies: the Williamson ether synthesis and the oxidation of a corresponding PEG-alcohol. The choice of method often depends on the desired scale, purity requirements, and the starting materials available.

Williamson Ether Synthesis: A Classic Route to Precision

The Williamson ether synthesis is a robust and widely employed method for preparing PEG-benzaldehydes. It involves the reaction of a PEG-halide or PEG-sulfonate (e.g., PEG-tosylate or PEG-mesylate) with a protected hydroxybenzaldehyde, followed by deprotection.

Causality Behind Experimental Choices:

-

Activation of PEG-hydroxyl: The terminal hydroxyl groups of PEG are not sufficiently reactive for direct etherification. Therefore, they are first converted into a better leaving group, typically a tosylate or mesylate, by reacting the PEG-diol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine or triethylamine.

-

Protection of the Aldehyde: The aldehyde group of 4-hydroxybenzaldehyde is susceptible to side reactions under the basic conditions of the Williamson ether synthesis. To prevent this, it is commonly protected as an acetal (e.g., by reaction with ethylene glycol) before the etherification step.

-

Deprotection: After the ether linkage is formed, the protecting group is removed, typically by acid-catalyzed hydrolysis, to yield the final PEG-benzaldehyde.

Experimental Protocol: Two-Step Synthesis of PEG-bis(benzaldehyde) via Williamson Ether Synthesis

Step 1: Tosylation of PEG-diol

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve poly(ethylene glycol) diol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Base: Cool the solution to 0°C in an ice bath and add triethylamine (2.5 equivalents).

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (2.2 equivalents) in anhydrous DCM to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.

-

Purification: Precipitate the product by adding cold diethyl ether. Collect the solid by filtration and dry under vacuum to yield PEG-ditosylate.

Step 2: Etherification and Deprotection

-

Preparation of Alkoxide: In a separate flask, dissolve 4-hydroxybenzaldehyde diethyl acetal (2.5 equivalents) in anhydrous tetrahydrofuran (THF). Add sodium hydride (2.5 equivalents) portion-wise at 0°C.

-

Etherification: To this solution, add a solution of PEG-ditosylate (1 equivalent) in anhydrous THF. Heat the reaction mixture to reflux and stir for 24 hours.

-

Quenching and Extraction: Cool the reaction to room temperature and quench with water. Remove the THF under reduced pressure. Extract the aqueous layer with DCM.

-

Deprotection: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Dissolve the residue in a mixture of THF and 1 M HCl. Stir at room temperature for 4-6 hours to hydrolyze the acetal.

-

Final Purification: Neutralize the solution with sodium bicarbonate. Extract the product with DCM, dry the organic layer, and concentrate. Precipitate the final product, PEG-bis(benzaldehyde), with cold diethyl ether and dry under vacuum.

Diagram of Williamson Ether Synthesis for PEG-Benzaldehyde

Caption: Williamson Ether Synthesis of PEG-Benzaldehyde.

Oxidation of PEG-Diol: A More Direct Approach

The oxidation of the terminal hydroxyl groups of a PEG-diol to aldehydes offers a more direct route to PEG-dialdehydes. Several oxidizing agents can be employed, with Swern oxidation and Dess-Martin periodinane (DMP) being common choices for their mild reaction conditions and high yields.

Causality Behind Experimental Choices:

-